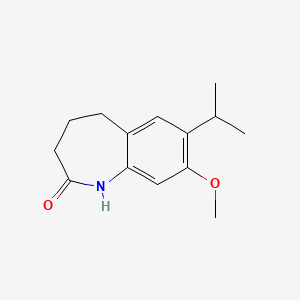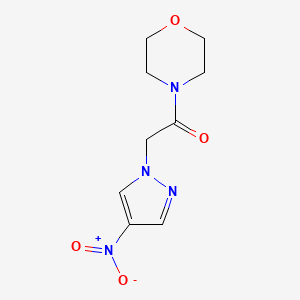![molecular formula C16H16N4O4S2 B2936509 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448069-62-2](/img/structure/B2936509.png)
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains several functional groups and rings, including a pyrazole ring, a thiazole ring, and a benzo[b][1,4]dioxine ring . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides, which are widely used as reagents for the synthesis of heterocyclic compounds . The structures of the synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H NMR and 13C NMR . These techniques provide information about the types and numbers of atoms in the molecule, as well as their connectivity.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The pyrazole and thiazole rings, in particular, are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using various computational methods. For example, its boiling point, density, and solubility can be estimated . The compound’s NMR spectra can also provide information about its chemical structure .Aplicaciones Científicas De Investigación
Antibacterial Applications
Research indicates the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming for use as antibacterial agents. These compounds, including variations similar to the specified chemical structure, demonstrated significant antibacterial activity in testing, highlighting their potential as novel antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Enzyme Inhibition for Therapeutic Applications
Studies on sulfonamide-based compounds have shown inhibitory effects on human carbonic anhydrase isoenzymes, which play a critical role in various physiological functions. These inhibitory activities suggest the potential therapeutic applications of these compounds in treating conditions associated with dysregulated enzyme activity, such as glaucoma and edema (Nurgün Büyükkıdan et al., 2017).
Anticancer Activity
The modification of sulfonamide compounds to include specific moieties has been explored for their anticancer properties. Studies have synthesized derivatives with enhanced selectivity and potency against various cancer cell lines, indicating the sulfonamide moiety's significance in developing new anticancer agents (Ş. Küçükgüzel et al., 2013).
Antioxidant Properties
Compounds featuring the sulfonamide group have also been evaluated for their antioxidant activities, crucial in combating oxidative stress-related diseases. The synthesis of novel sulfonamide derivatives incorporating various functional groups aims to enhance their antioxidant efficacy, showcasing their potential in preventive medicine (M. A. Aziz et al., 2021).
Molecular Docking Studies
Research involving the design, synthesis, and biological evaluation of new sulfonamides, including docking studies, helps in understanding the molecular interactions between these compounds and target enzymes or receptors. This approach aids in the rational design of more effective and selective therapeutic agents (Khaled F. Debbabi et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is known to be planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could potentially interact with its targets.
Biochemical Pathways
Compounds with a similar thiazole ring structure have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the compound’s bioavailability.
Result of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, suggesting that this compound could potentially have a wide range of molecular and cellular effects .
Propiedades
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c21-26(22,13-2-3-14-15(10-13)24-9-8-23-14)18-6-4-12-11-25-16(19-12)20-7-1-5-17-20/h1-3,5,7,10-11,18H,4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHGQEPSFUKZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-phenoxyacetamide](/img/structure/B2936431.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2936433.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2936434.png)
![4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2936437.png)

![(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2936440.png)


![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)
